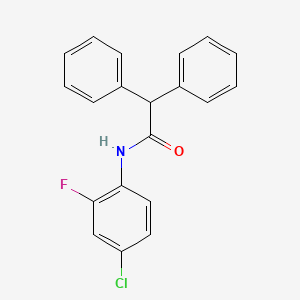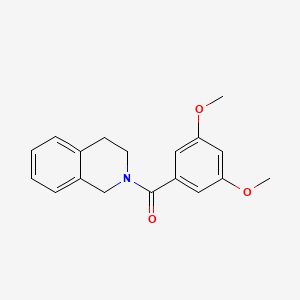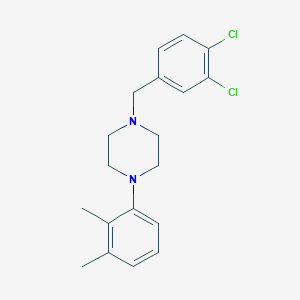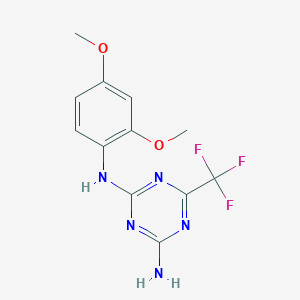
N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, commonly known as DMTF, is a synthetic compound that has gained significant attention in scientific research due to its diverse applications. DMTF belongs to the class of triazine compounds and has a molecular weight of 357.3 g/mol.
作用機序
The mechanism of action of DMTF is not fully understood. However, it has been proposed that DMTF exerts its anti-cancer activity by inhibiting the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival. DMTF has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory activity of DMTF is thought to be mediated through the inhibition of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
DMTF has been found to have minimal toxicity in animal models, with no significant adverse effects reported. However, further studies are needed to determine the long-term safety of DMTF in humans. DMTF has been shown to be rapidly absorbed and metabolized in the body, with a half-life of approximately 1 hour. It is primarily eliminated through the kidneys.
実験室実験の利点と制限
DMTF has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other anti-cancer drugs. DMTF has also been found to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, the limited understanding of its mechanism of action and the lack of clinical studies in humans are major limitations for its use in lab experiments.
将来の方向性
There are several future directions for the study of DMTF. Further studies are needed to determine the long-term safety and efficacy of DMTF in humans. The development of novel drug delivery systems for DMTF could improve its bioavailability and therapeutic efficacy. The potential use of DMTF in combination with other anti-cancer drugs should also be explored. Additionally, the anti-microbial and anti-inflammatory properties of DMTF could be further investigated for the development of new therapies for infectious and inflammatory diseases.
Conclusion:
DMTF is a promising synthetic compound with diverse applications in scientific research. Its anti-cancer, anti-inflammatory, and anti-microbial properties make it a potential candidate for the development of new therapies for various diseases. However, further studies are needed to fully understand its mechanism of action and determine its long-term safety and efficacy in humans.
合成法
DMTF can be synthesized through a multi-step process using readily available starting materials. The first step involves the reaction of 2,4-dimethoxyaniline with trifluoromethyl isocyanate to form N-(2,4-dimethoxyphenyl)-N'-trifluoromethylurea. This intermediate is then reacted with ammonia to form DMTF. The purity and yield of DMTF can be improved by recrystallization and chromatography techniques.
科学的研究の応用
DMTF has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. DMTF has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, DMTF has been found to have potent antimicrobial activity against gram-positive and gram-negative bacteria.
特性
IUPAC Name |
2-N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5O2/c1-21-6-3-4-7(8(5-6)22-2)17-11-19-9(12(13,14)15)18-10(16)20-11/h3-5H,1-2H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVKVCCFUPMVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


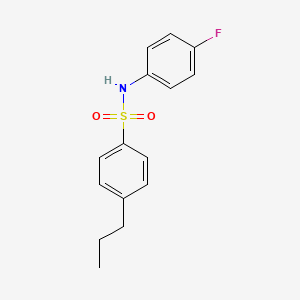
![3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5741061.png)
![N-(4-{[3-(2-furyl)acryloyl]amino}phenyl)-2-furamide](/img/structure/B5741066.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5741080.png)


![5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5741091.png)
![4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B5741099.png)
![2-[(2-bromobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5741108.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5741109.png)
